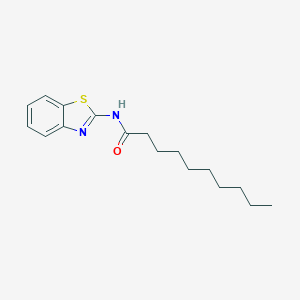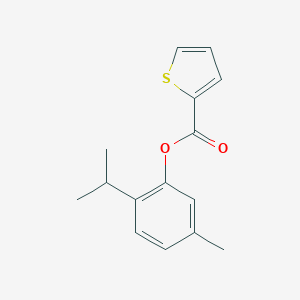
N-(2,4-dimethoxyphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)cyclohexanecarboxamide, also known as HDAC inhibitor, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been found to have a significant impact on the epigenetic regulation of gene expression, which makes it an important tool in understanding the molecular mechanisms of various diseases.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)cyclohexanecarboxamide involves the inhibition of N-(2,4-dimethoxyphenyl)cyclohexanecarboxamides, which leads to the accumulation of acetylated histones and the activation of gene expression. This process has been found to have a significant impact on the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)cyclohexanecarboxamide has been found to have several biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy. It has also been found to inhibit angiogenesis and metastasis in cancer cells, as well as reduce inflammation in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is its specificity towards N-(2,4-dimethoxyphenyl)cyclohexanecarboxamides, which allows for the targeted inhibition of gene expression. However, its limitations include its potential toxicity and off-target effects, which may affect the validity of experimental results.
Direcciones Futuras
There are several future directions for the research and development of N-(2,4-dimethoxyphenyl)cyclohexanecarboxamide, including the identification of new N-(2,4-dimethoxyphenyl)cyclohexanecarboxamide inhibitors with improved specificity and reduced toxicity. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, as well as its mechanisms of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)cyclohexanecarboxamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium hydroxide, followed by the reaction of the resulting product with chloroacetyl chloride and then with ammonia. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been found to inhibit the activity of histone deacetylases (N-(2,4-dimethoxyphenyl)cyclohexanecarboxamides), which are enzymes that play a crucial role in the epigenetic regulation of gene expression.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO3/c1-18-12-8-9-13(14(10-12)19-2)16-15(17)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,16,17) |
Clave InChI |
DNENECKEFMACET-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCCC2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C2CCCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




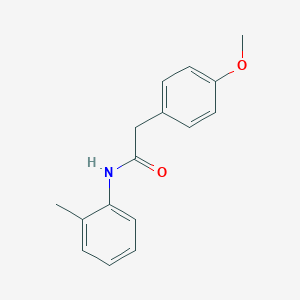
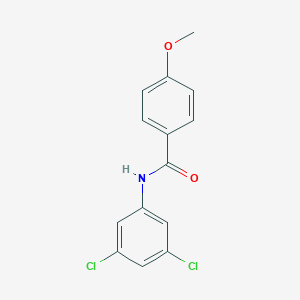

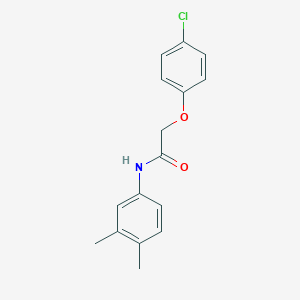
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
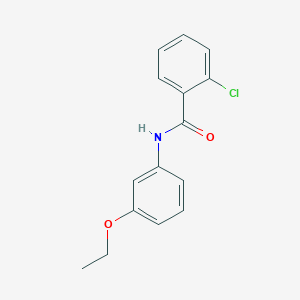
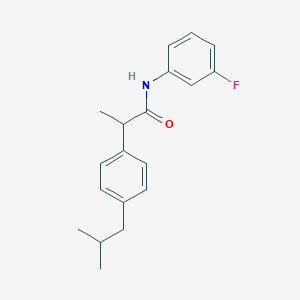
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)

